molecular formula C12H17N3O2 B11788865 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinicacid

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinicacid

Cat. No.: B11788865
M. Wt: 235.28 g/mol
InChI Key: IROPMKWFCBADFK-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid is a chemical compound with the molecular formula C11H15N3O2 It is known for its unique structure, which includes a nicotinic acid core substituted with a methyl group and a 4-methylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid typically involves the reaction of 2-methyl-6-chloronicotinic acid with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by cooling and acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)nicotinic acid
  • 6-(4-Methylpiperazin-1-yl)nicotinic acid
  • 4-(4-Methylpiperazin-1-yl)benzoic acid

Uniqueness

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-9-10(12(16)17)3-4-11(13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3,(H,16,17)

InChI Key

IROPMKWFCBADFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)C(=O)O

Origin of Product

United States

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